REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([C:13](OC)=[O:14])[CH2:8][CH:7]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:6]1)=[O:4].[H-].C([Al+]CC(C)C)C(C)C>C(OCC)C>[CH3:1][O:2][C:3]([C:5]1([CH:13]=[O:14])[CH2:6][CH:7]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:8]1)=[O:4] |f:1.2|
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Name
|
|
Quantity
|
8.37 g
|
Type
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reactant
|
Smiles
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COC(=O)C1(CC(C1)CCCC)C(=O)OC
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Name
|
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture was quenched with saturated aqueous NH4Cl solution (150 mL)
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Type
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EXTRACTION
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Details
|
The aqueous phase was extracted with diethyl ether (100 mL×5)
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Type
|
DRY_WITH_MATERIAL
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Details
|
was dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CC(C1)CCCC)C=O
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |